molecular formula C15H16O2S2 B14372655 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol CAS No. 90884-25-6

4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol

Katalognummer: B14372655
CAS-Nummer: 90884-25-6
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: FBEZGURIIDZGTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol is an organic compound that features a phenolic structure with sulfanylpropyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenolic compound reacts with a sulfanylpropyl halide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for halogenation reactions). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or thiols.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity . Additionally, the sulfanylpropyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol is unique due to the presence of both phenolic and sulfanylpropyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound for research and industrial use.

Eigenschaften

CAS-Nummer

90884-25-6

Molekularformel

C15H16O2S2

Molekulargewicht

292.4 g/mol

IUPAC-Name

4-[3-(4-hydroxyphenyl)sulfanylpropylsulfanyl]phenol

InChI

InChI=1S/C15H16O2S2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9,16-17H,1,10-11H2

InChI-Schlüssel

FBEZGURIIDZGTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1O)SCCCSC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.